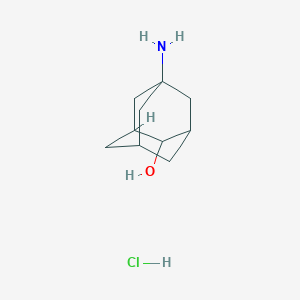

5-Aminoadamantan-2-ol;hydrochloride

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

IUPAC Name |

5-aminoadamantan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO.ClH/c11-10-3-6-1-7(4-10)9(12)8(2-6)5-10;/h6-9,12H,1-5,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDCACOLRJGHSCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC(C2)(CC1C3O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of Aminoadamantanol Hydrochlorides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane derivatives have garnered significant attention in medicinal chemistry due to their unique lipophilic and rigid cage-like structure, which can impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. Aminoadamantanol hydrochlorides, a class of these derivatives, are key intermediates and pharmacophores in the development of therapeutics for a range of diseases, from viral infections to neurological disorders. This technical guide provides a detailed examination of the fundamental physicochemical properties of key aminoadamantanol hydrochloride isomers, outlines experimental protocols for their characterization, and explores their interactions with biological signaling pathways.

Physicochemical Properties

A comparative summary of the available quantitative data for different aminoadamantanol hydrochloride isomers is presented below. This allows for a clear comparison of their basic properties.

Table 1: Physicochemical Properties of Aminoadamantanol Hydrochloride Isomers

| Property | 3-Amino-1-adamantanol | 2-Aminoadamantane Hydrochloride | 1-Aminoadamantane Hydrochloride (Amantadine HCl) |

| Synonyms | 1-Amino-3-hydroxyadamantane, 3-Hydroxy-1-aminoadamantane | 2-Adamantanamine hydrochloride | Amantadine hydrochloride |

| Molecular Formula | C₁₀H₁₇NO | C₁₀H₁₇N·HCl | C₁₀H₁₇N·HCl |

| Molecular Weight | 167.25 g/mol [1] | 187.71 g/mol [2] | 187.71 g/mol [3] |

| Melting Point | 265 °C (decomposes)[4] | >300 °C[5] | >300 °C[3] |

| Solubility | Soluble in organic solvents, insoluble in water.[6] Soluble in DMSO (slightly), Methanol (slightly). | Soluble in water.[7] Soluble in DMSO (Slightly), Methanol (Slightly), Water (Slightly).[5] | Soluble in water and ethanol.[3] |

| pKa | Not available | Not available | 10.1[8] |

| Appearance | White to off-white crystalline powder | White crystalline powder[5] | White crystalline powder[3] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are crucial for reproducible research. Below are standard experimental protocols for solubility and pKa determination.

Determination of Aqueous Solubility by the Shake-Flask Method

This method is considered the gold standard for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of an aminoadamantanol hydrochloride in an aqueous medium.

Materials:

-

Aminoadamantanol hydrochloride sample

-

Purified water (e.g., Milli-Q) or buffer of desired pH

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer for quantification

Procedure:

-

Add an excess amount of the aminoadamantanol hydrochloride to a glass vial. The excess solid should be visually apparent.

-

Add a known volume of the aqueous solvent (e.g., 5 mL) to the vial.

-

Securely cap the vial and place it in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After the incubation period, cease agitation and allow the suspension to settle for a short period.

-

To separate the solid and liquid phases, centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes)[9].

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometry method against a standard curve.

-

The experiment should be performed in triplicate to ensure accuracy.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a common and reliable method for determining the dissociation constant (pKa) of ionizable compounds.

Objective: To determine the pKa of the amino group in an aminoadamantanol hydrochloride.

Materials:

-

Aminoadamantanol hydrochloride sample

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Deionized water

-

pH meter with a combination electrode

-

Magnetic stirrer and stir bar

-

Burette

Procedure:

-

Accurately weigh a known amount of the aminoadamantanol hydrochloride and dissolve it in a known volume of deionized water.

-

Place the solution in a beaker with a magnetic stir bar and begin gentle stirring.

-

Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).

-

Immerse the pH electrode in the sample solution and record the initial pH.

-

Titrate the solution by adding small, precise increments of the standardized NaOH solution from the burette.

-

Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Continue the titration until the pH has passed the equivalence point (a sharp change in pH).

-

Plot the pH of the solution as a function of the volume of NaOH added.

-

The pKa is the pH at which half of the amino groups are protonated. This corresponds to the midpoint of the buffer region on the titration curve, or the point of half-neutralization before the equivalence point.

-

The pKa can be more accurately determined by calculating the first and second derivatives of the titration curve.

Synthesis Overview

The synthesis of aminoadamantanol hydrochlorides often involves multi-step processes starting from adamantane or its derivatives. A general synthetic workflow is outlined below.

Caption: Generalized synthetic workflow for aminoadamantanol hydrochlorides.

A common route to 3-amino-1-adamantanol involves the nitration and subsequent hydroxylation of amantadine hydrochloride[10]. The process typically starts with the reaction of amantadine hydrochloride with a nitrating agent, followed by treatment with a strong base to introduce the hydroxyl group. The final product is then isolated as the hydrochloride salt.

Signaling Pathway Interactions

Aminoadamantane derivatives are known to interact with several key signaling pathways, which is the basis for their therapeutic effects.

Inhibition of Influenza A M2 Ion Channel

Amantadine and its derivatives are well-known for their antiviral activity against the influenza A virus. They target the M2 protein, a proton-selective ion channel essential for viral replication.

Caption: Mechanism of amantadine inhibition of the influenza A M2 ion channel.

Amantadine physically blocks the pore of the M2 ion channel, preventing the influx of protons into the viral particle[11][12][13]. This inhibition of acidification prevents the uncoating of the virus and the release of its genetic material into the host cell, thereby halting viral replication[13].

Antagonism of NMDA Receptors

Memantine, another adamantane derivative, is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This mechanism is central to its use in treating Alzheimer's disease.

Caption: Memantine's antagonism of the NMDA receptor signaling pathway.

Under conditions of excessive glutamate release, which is implicated in the neurotoxicity seen in Alzheimer's disease, NMDA receptors are overstimulated. Memantine preferentially blocks the open NMDA receptor channel, reducing the excessive influx of calcium ions and thereby protecting against excitotoxicity[14][15].

Modulation of P2X7 Receptors

Certain adamantane derivatives have been identified as antagonists of the P2X7 receptor, a ligand-gated ion channel involved in inflammation and pain signaling.

Caption: Antagonism of the P2X7 receptor by adamantane derivatives.

Activation of the P2X7 receptor by extracellular ATP triggers ion influx and initiates downstream inflammatory signaling, including the release of pro-inflammatory cytokines like IL-1β[16]. Adamantane-based antagonists can block this receptor, thereby inhibiting the inflammatory cascade, which suggests their potential as therapeutic agents for inflammatory conditions and chronic pain[17][18].

Conclusion

While the specific properties of 5-Aminoadamantan-2-ol hydrochloride remain to be fully elucidated, the study of its isomers provides a solid foundation for understanding the chemical and biological behavior of this class of compounds. The data and protocols presented in this guide are intended to facilitate further research and development of novel adamantane-based therapeutics. The unique structural features of the adamantane cage continue to make it a promising scaffold in the design of new drugs targeting a variety of diseases.

References

- 1. 3-Amino-1-adamantanol | C10H17NO | CID 658645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Aminoadamantane hydrochloride | C10H18ClN | CID 25331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. 3-氨基-1-金刚烷醇 96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-Adamantanamine hydrochloride CAS#: 10523-68-9 [m.chemicalbook.com]

- 6. 3-Amino-1-adamantanol | 702-82-9 [chemicalbook.com]

- 7. cymitquimica.com [cymitquimica.com]

- 8. Amantadine [drugfuture.com]

- 9. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 10. CN101798270A - Method for preparing 3-amino-1-adamantane alcohol - Google Patents [patents.google.com]

- 11. Structure of the Amantadine Binding Site of Influenza M2 Proton Channels In Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. What are M2 protein inhibitors and how do they work? [synapse.patsnap.com]

- 14. Key Binding Interactions for Memantine in the NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer’s Disease, Vascular Dementia and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Flow Synthesis and Biological Studies of an Analgesic Adamantane Derivative That Inhibits P2X7-Evoked Glutamate Release - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Synthesis of 5-Aminoadamantan-2-ol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of a key synthesis pathway for 5-aminoadamantan-2-ol hydrochloride, a significant adamantane derivative with applications in pharmaceutical research and development. The synthesis involves a two-step process commencing from 5-hydroxy-2-adamantanone, utilizing a reductive amination followed by salt formation. This document outlines the detailed experimental protocols, presents quantitative data in a structured format, and includes diagrams to illustrate the synthesis pathway and workflow.

Nomenclature Note

The target molecule, 5-aminoadamantan-2-ol hydrochloride, is also referred to in literature and patents as trans-4-amino-1-hydroxy adamantane hydrochloride. The adamantane cage has a specific IUPAC numbering system. Based on the starting material, 5-hydroxy-2-adamantanone, the resulting product's substituents are at positions 2 and 5. The trans descriptor in the alternative name indicates the stereochemical relationship between the amino and hydroxyl groups.

Synthesis Pathway Overview

The primary synthesis route is a reductive amination of 5-hydroxy-2-adamantanone. This process can be broken down into two main stages:

-

Imine Formation: The ketonic carbonyl group of 5-hydroxy-2-adamantanone reacts with ammonia to form an intermediate imine, 5-hydroxy-2-adamantanimine.

-

Catalytic Hydrogenation and Salt Formation: The imine is subsequently reduced to the corresponding primary amine, 5-aminoadamantan-2-ol, via catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst. The final step involves the acidification of the amine with hydrochloric acid to yield the stable hydrochloride salt.

An alternative reported method involves the formation of an oxime using hydroxylamine hydrochloride, followed by reduction with Raney nickel. However, the direct reductive amination with ammonia and subsequent hydrogenation is a more streamlined approach.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 5-aminoadamantan-2-ol hydrochloride from 5-hydroxy-2-adamantanone, based on reported findings[1].

| Parameter | Value | Reference |

| Starting Material | 5-hydroxy-2-adamantanone | [1] |

| Reagents | Aqueous Ammonia, Palladium on Carbon (10%), Hydrogen Gas, Hydrochloric Acid | [1] |

| Overall Yield | 69.8% | [1] |

| Product Purity (GC) | >99% | [1] |

| Stereochemical Purity | >99% (trans isomer) | [1] |

Detailed Experimental Protocols

Step 1: Synthesis of 5-hydroxy-2-adamantanimine

This step involves the reaction of 5-hydroxy-2-adamantanone with aqueous ammonia to form the corresponding imine.

Materials:

-

5-hydroxy-2-adamantanone

-

Aqueous ammonia (25-28%)

-

Hydrogenation vessel (e.g., Parr hydrogenator)

-

Stirring apparatus

Procedure:

-

To a 500 mL hydrogenation vessel, add 20.0 g (120 mmol) of 5-hydroxy-2-adamantanone.[1]

-

Add 200 mL of aqueous ammonia to the vessel.[1]

-

Seal the system and stir the mixture at room temperature for 16 hours to facilitate the formation of 5-hydroxy-2-adamantanimine.[1]

Step 2: Catalytic Hydrogenation and Formation of 5-Aminoadamantan-2-ol Hydrochloride

This step involves the reduction of the intermediate imine and subsequent salt formation.

Materials:

-

Reaction mixture from Step 1

-

10% Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas source

-

Methanol

-

Concentrated Hydrochloric Acid (HCl)

-

Filtration apparatus

-

Vacuum drying oven

Procedure:

-

To the reaction mixture containing 5-hydroxy-2-adamantanimine, add 2.0 g of 10% palladium on carbon catalyst (10% by weight of the starting ketone).

-

Pressurize the hydrogenation vessel with hydrogen gas to 0.8 MPa.

-

Stir the mixture at 40°C for 8 hours, maintaining the hydrogen pressure.

-

After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen gas.

-

Filter the reaction mixture to remove the palladium on carbon catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude 4-amino-1-hydroxyadamantane.

-

Dissolve the crude product in 100 mL of methanol.

-

Cool the solution in an ice bath and slowly add concentrated hydrochloric acid dropwise with stirring until the pH is acidic (pH 1-2).

-

Continue stirring in the ice bath to allow for complete precipitation of the hydrochloride salt.

-

Collect the white solid product by suction filtration and wash the filter cake with a small amount of cold methanol.

-

Dry the collected solid in a vacuum oven at 60°C to yield 17.0 g of 5-aminoadamantan-2-ol hydrochloride (trans-4-amino-1-hydroxy adamantane hydrochloride) as a white solid powder.[1]

Visualized Workflows and Pathways

References

The Putative Mechanism of Action of 5-Aminoadamantan-2-ol Hydrochloride: An In-depth Technical Guide

Disclaimer: As of late 2025, specific research detailing the mechanism of action for 5-Aminoadamantan-2-ol hydrochloride is not available in the public domain. This guide, therefore, presents a putative mechanism of action based on its close structural analogy to the well-characterized adamantane derivative, memantine. The experimental data, protocols, and signaling pathways described herein are based on studies of memantine and should be considered predictive for 5-Aminoadamantan-2-ol hydrochloride until direct experimental validation is published.

Introduction

5-Aminoadamantan-2-ol hydrochloride is a derivative of adamantane, a polycyclic hydrocarbon. Its structural similarity to known neuroactive adamantane derivatives, particularly memantine, strongly suggests its potential activity as a modulator of the N-methyl-D-aspartate (NMDA) receptor.[1] This guide provides a detailed technical overview of the hypothesized mechanism of action of 5-Aminoadamantan-2-ol hydrochloride, drawing parallels with the established pharmacology of memantine. This document is intended for researchers, scientists, and drug development professionals.

Core Hypothesis: Uncompetitive NMDA Receptor Antagonism

The primary hypothesized mechanism of action for 5-Aminoadamantan-2-ol hydrochloride is as a low-to-moderate affinity, uncompetitive antagonist of the NMDA receptor.[1][2] This mode of action is characterized by several key features:

-

Voltage-dependency: The compound is expected to block the NMDA receptor channel only when it is open, a state that is dependent on the depolarization of the neuronal membrane.

-

Open-channel blockade: It is proposed that the molecule enters and transiently occludes the ion channel of the NMDA receptor when it is activated by the binding of glutamate and a co-agonist (glycine or D-serine).[1]

-

Low affinity and rapid kinetics: Similar to memantine, 5-Aminoadamantan-2-ol hydrochloride is likely to have a relatively fast off-rate, allowing it to leave the channel quickly once the physiological stimulation ceases. This property is crucial for preserving normal synaptic transmission while selectively targeting pathological, sustained NMDA receptor activation.[1]

This mechanism is particularly relevant in the context of neurodegenerative diseases where excitotoxicity, driven by excessive glutamate and NMDA receptor overactivation, is a key pathological process.[1][3]

Signaling Pathways

The proposed interaction of 5-Aminoadamantan-2-ol hydrochloride with the NMDA receptor would modulate downstream signaling pathways implicated in both physiological processes and excitotoxic cell death.

Caption: Hypothesized signaling pathway of 5-Aminoadamantan-2-ol hydrochloride.

Quantitative Data (Based on Memantine as a Proxy)

The following table summarizes the quantitative data for memantine's interaction with the NMDA receptor, which can be used as a reference for predicting the activity of 5-Aminoadamantan-2-ol hydrochloride.

| Parameter | Value | Receptor Subtype | Experimental Condition | Reference |

| IC₅₀ | 0.5 - 2.0 µM | Native NMDA receptors | Whole-cell patch clamp, -60 mV | (Chen et al., 1992) |

| Kᵢ | ~1 µM | Recombinant NR1/NR2A | Radioligand binding ([³H]MK-801) | (Parsons et al., 1993) |

| Voltage-dependency | e-fold per 38 mV | Native NMDA receptors | Whole-cell patch clamp | (Lipton, 2004) |

| Off-rate (k₋₁) | ~0.2 s⁻¹ | Recombinant NR1/NR2A | Electrophysiology | (Sobolevsky et al., 1998) |

Experimental Protocols

Detailed methodologies are crucial for the investigation and validation of the proposed mechanism of action. Below are outlines of key experimental protocols.

Electrophysiological Recording (Whole-cell Patch Clamp)

Objective: To characterize the voltage-dependent block of NMDA receptors.

Methodology:

-

Culture primary neurons (e.g., cortical or hippocampal neurons) or use a heterologous expression system (e.g., HEK293 cells) expressing specific NMDA receptor subunits.

-

Establish a whole-cell patch clamp configuration.

-

Perfuse the cells with an external solution containing NMDA and a co-agonist (glycine or D-serine) to elicit an inward current at a holding potential of -60 mV.

-

Apply varying concentrations of 5-Aminoadamantan-2-ol hydrochloride and measure the inhibition of the NMDA-evoked current.

-

Construct a dose-response curve to determine the IC₅₀.

-

Assess voltage dependency by measuring the block at different holding potentials (e.g., from -80 mV to +40 mV).

Caption: Experimental workflow for electrophysiological characterization.

Radioligand Binding Assay

Objective: To determine the binding affinity of 5-Aminoadamantan-2-ol hydrochloride to the NMDA receptor ion channel.

Methodology:

-

Prepare synaptic membrane fractions from rodent brain tissue (e.g., cortex or hippocampus).

-

Incubate the membranes with a radiolabeled NMDA receptor channel blocker (e.g., [³H]MK-801) in the presence of saturating concentrations of glutamate and glycine.

-

Add increasing concentrations of unlabeled 5-Aminoadamantan-2-ol hydrochloride to compete with the radioligand for the binding site.

-

After incubation, separate the bound and free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using liquid scintillation counting.

-

Calculate the Kᵢ value from the IC₅₀ of the competition curve using the Cheng-Prusoff equation.

Conclusion

Based on its chemical structure, 5-Aminoadamantan-2-ol hydrochloride is strongly hypothesized to function as an uncompetitive, voltage-dependent, open-channel blocker of the NMDA receptor, with a pharmacological profile similar to that of memantine. This mechanism suggests a potential therapeutic role in conditions associated with glutamatergic excitotoxicity. However, it is imperative that this putative mechanism is confirmed through rigorous experimental validation using the protocols outlined in this guide. Future research should focus on direct electrophysiological and binding studies to elucidate the specific affinity, kinetics, and subunit selectivity of 5-Aminoadamantan-2-ol hydrochloride.

References

- 1. Failures and successes of NMDA receptor antagonists: molecular basis for the use of open-channel blockers like memantine in the treatment of acute and chronic neurologic insults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

- 3. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity of 5-Aminoadamantan-2-ol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While this guide focuses on the biological activity of 5-aminoadamantan-2-ol derivatives, publicly available research specifically on this scaffold is limited. Therefore, this document draws upon data and methodologies from studies on structurally related aminoadamantane derivatives to provide a comprehensive overview of potential activities and relevant experimental approaches.

Introduction

Adamantane, a rigid, lipophilic, tricyclic hydrocarbon, has proven to be a valuable scaffold in medicinal chemistry. Its unique properties often lead to favorable pharmacokinetic and pharmacodynamic profiles in drug candidates. Aminoadamantane derivatives, in particular, have a rich history of biological activity, most notably as antiviral and central nervous system (CNS) active agents. This technical guide explores the potential biological activities of 5-aminoadamantan-2-ol derivatives, a class of compounds with potential for diverse therapeutic applications. The presence of both an amino and a hydroxyl group on the adamantane core offers opportunities for a variety of chemical modifications, making this scaffold an interesting subject for drug discovery and development.

Synthesis of Aminoadamantan-2-ol Derivatives

The synthesis of 5-aminoadamantan-2-ol derivatives would likely commence with commercially available adamantan-2-one. A key strategic step would be the introduction of an amino group at the C5 position. This could potentially be achieved through a multi-step sequence involving, for example, bromination followed by amination. Subsequent derivatization of the amino and hydroxyl groups would allow for the creation of a library of diverse compounds for biological screening.

A plausible synthetic workflow is outlined below:

Caption: General synthetic workflow for 5-aminoadamantan-2-ol derivatives.

Biological Activities

Based on the broader class of aminoadamantane derivatives, 5-aminoadamantan-2-ol analogs are anticipated to exhibit a range of biological activities, including antiviral and anticancer properties.

Antiviral Activity

Aminoadamantanes, such as amantadine and rimantadine, are well-known for their inhibitory activity against the influenza A virus.[1][2] This activity is primarily mediated through the blockade of the M2 proton channel, a viral protein essential for the uncoating of the virus within the host cell.[1][2] More recently, aminoadamantane derivatives have also been investigated for their potential against other viruses, including SARS-CoV-2.[3]

Table 1: Antiviral Activity of Representative Aminoadamantan Derivatives

| Compound ID | Virus | Assay | IC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI) | Reference |

| Amantadine | Influenza A (H3N2) | Plaque Reduction | 1.5 | >100 | >67 | [2] |

| Rimantadine | Influenza A (H3N2) | Plaque Reduction | 0.8 | >100 | >125 | [2] |

| Derivative 3F4 | SARS-CoV-2 | Viral Replication | 0.32 | >1000 | >3125 | [3] |

| Derivative 3F5 | SARS-CoV-2 | Viral Replication | 0.44 | >1000 | >2272 | [3] |

Note: The compounds listed are not 5-aminoadamantan-2-ol derivatives but are representative of the aminoadamantane class.

The proposed mechanism of action for anti-influenza A activity is illustrated below:

References

- 1. Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies [mdpi.com]

- 3. New anti-SARS-CoV-2 aminoadamantane compounds as antiviral candidates for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

In-vitro characterization of 5-Aminoadamantan-2-ol;hydrochloride

An In-Depth Technical Guide to the In-Vitro Characterization of 5-Aminoadamantan-2-ol Hydrochloride

Disclaimer: 5-Aminoadamantan-2-ol hydrochloride is recognized primarily as an impurity and degradation product of Amantadine hydrochloride. As such, extensive public-domain data on its specific in-vitro characterization is limited. This guide therefore presents a projected in-vitro characterization profile, leveraging established methodologies and representative data from structurally and pharmacologically related adamantane derivatives, namely Amantadine and the well-characterized N-methyl-D-aspartate (NMDA) receptor antagonist, Memantine.[1][2][3] The experimental protocols and data herein serve as a comprehensive template for the scientific investigation of this compound.

Executive Summary

This document outlines a proposed framework for the comprehensive in-vitro characterization of 5-Aminoadamantan-2-ol hydrochloride. Based on its structural similarity to known NMDA receptor antagonists, the core of this characterization focuses on determining its binding affinity, functional antagonism at the NMDA receptor, and its impact on neuronal cell viability. The methodologies provided include radioligand binding assays, whole-cell patch-clamp electrophysiology, and cell-based functional assays. This guide is intended for researchers and scientists in drug development and neuroscience, providing a robust foundation for investigating the pharmacological profile of this and similar adamantane compounds.

Proposed Pharmacological Profile: Data Presentation

The following tables summarize the anticipated quantitative data from key in-vitro experiments. The values are hypothetical and representative of what might be expected from an uncompetitive NMDA receptor antagonist of the adamantane class.

Table 1: NMDA Receptor Binding Affinity

| Radioligand | Target | Assay Type | Kᵢ (µM) | n |

| [³H]MK-801 | NMDA Receptor Ion Channel | Radioligand Displacement | 5.2 ± 0.8 | 3 |

| [³H]Glutamate | NMDA Receptor Agonist Site | Radioligand Displacement | > 100 | 3 |

| [³H]Glycine | NMDA Receptor Co-agonist Site | Radioligand Displacement | > 100 | 3 |

| Kᵢ: Inhibitory constant; n: number of independent experiments. |

Table 2: Functional Antagonism and Cellular Effects

| Assay Type | Cell Line / Preparation | Endpoint | IC₅₀ (µM) | Max. Inhibition (%) | n |

| Whole-Cell Patch Clamp | HEK293 expressing NR1/NR2B | Inhibition of NMDA-evoked currents | 12.5 ± 2.1 | 95 ± 4 | 4 |

| Calcium Flux Assay | Primary Cortical Neurons | Inhibition of Glutamate/Glycine-induced Ca²⁺ influx | 18.3 ± 3.5 | 92 ± 6 | 3 |

| MTT Cytotoxicity Assay | SH-SY5Y Neuroblastoma Cells | Cell Viability (48h exposure) | > 200 | Not Applicable | 3 |

| IC₅₀: Half-maximal inhibitory concentration; MTT: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide. |

Experimental Protocols

Radioligand Binding Assay for NMDA Receptor Channel Site

Objective: To determine the binding affinity of 5-Aminoadamantan-2-ol hydrochloride to the ion channel site of the NMDA receptor using [³H]MK-801.[4]

Methodology:

-

Membrane Preparation: Rat cortical brain tissue is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed and resuspended in assay buffer. Protein concentration is determined using a Bradford assay.

-

Assay Conditions: In a 96-well plate, 50 µg of membrane protein is incubated with 2 nM [³H]MK-801 in the presence of 100 µM glutamate and 30 µM glycine to ensure receptor activation.

-

Compound Incubation: 5-Aminoadamantan-2-ol hydrochloride is added at concentrations ranging from 10 nM to 1 mM.

-

Incubation: The mixture is incubated for 2 hours at room temperature to reach equilibrium.

-

Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed three times with ice-cold buffer to remove unbound radioligand.

-

Quantification: Filters are placed in scintillation vials with scintillation cocktail, and radioactivity is counted using a liquid scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of 10 µM non-radiolabeled MK-801. Specific binding is calculated by subtracting non-specific from total binding. IC₅₀ values are determined by non-linear regression, and Kᵢ values are calculated using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To functionally characterize the inhibitory effect and voltage dependency of 5-Aminoadamantan-2-ol hydrochloride on NMDA receptor-mediated currents.[5][6][7]

Methodology:

-

Cell Culture: HEK293 cells stably expressing human NMDA receptor subunits (e.g., NR1/NR2B) are cultured on glass coverslips.

-

Recording Setup: Coverslips are transferred to a recording chamber on an inverted microscope stage and continuously perfused with an external solution.[7]

-

Pipette and Solutions: Borosilicate glass pipettes are pulled to a resistance of 4-7 MΩ and filled with an internal solution. The external solution contains standard physiological ion concentrations, with Mg²⁺ present to assess voltage-dependent block.[8][9]

-

Whole-Cell Configuration: A gigaseal is formed between the pipette and a target cell, followed by membrane rupture to achieve the whole-cell configuration.[6]

-

Current Recording: Cells are voltage-clamped at -70 mV. NMDA receptor-mediated currents are evoked by brief application of 100 µM glutamate and 20 µM glycine.

-

Compound Application: After establishing a stable baseline current, 5-Aminoadamantan-2-ol hydrochloride is applied at various concentrations via the perfusion system, and the evoked currents are recorded.

-

Data Analysis: The peak amplitude of the NMDA-evoked current is measured before and after compound application. The percentage of inhibition is calculated for each concentration to determine the IC₅₀ value. Voltage-dependency is assessed by measuring inhibition at different holding potentials (e.g., -70 mV, -40 mV, +40 mV).

Calcium Flux Functional Assay

Objective: To measure the functional antagonism of 5-Aminoadamantan-2-ol hydrochloride on NMDA receptor-mediated calcium influx in a cell-based, high-throughput format.[10][11]

Methodology:

-

Cell Plating: Primary cortical neurons or HEK293-NR1/NR2A cells are seeded into 384-well black-walled, clear-bottom plates.[10][11]

-

Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 6) in assay buffer for 1-2 hours at 37°C.[11]

-

Compound Pre-incubation: The dye is removed, and cells are washed. Assay buffer containing various concentrations of 5-Aminoadamantan-2-ol hydrochloride is added, and the plate is incubated for 15-30 minutes.

-

Receptor Activation and Measurement: The plate is placed in a fluorescence imaging plate reader (e.g., FLIPR, FDSS). A baseline fluorescence reading is taken before the automated addition of an agonist solution (100 µM glutamate and 30 µM glycine).

-

Data Acquisition: Fluorescence intensity is monitored in real-time immediately following agonist addition to measure the peak calcium influx.

-

Data Analysis: The increase in fluorescence intensity is normalized to the baseline. The inhibitory effect of the compound is calculated relative to the response in vehicle-treated control wells. An IC₅₀ curve is generated using non-linear regression.

Mandatory Visualizations

The following diagrams illustrate key workflows and the proposed mechanism of action for 5-Aminoadamantan-2-ol hydrochloride.

Caption: Workflow for Whole-Cell Patch-Clamp Electrophysiology.

Caption: Proposed Mechanism: Uncompetitive Antagonism of the NMDA Receptor.

References

- 1. Design, synthesis, and in vitro and in vivo characterization of new memantine analogs for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Amantadine | C10H17N | CID 2130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]

- 5. In vitro characterization of novel NR2B selective NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. docs.axolbio.com [docs.axolbio.com]

- 9. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 10. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

Solubility and stability of 5-Aminoadamantan-2-ol;hydrochloride

An In-depth Technical Guide on the Solubility and Stability of 5-Aminoadamantan-2-ol hydrochloride

Disclaimer: Publicly available scientific literature and databases lack specific quantitative data on the solubility and stability of 5-Aminoadamantan-2-ol hydrochloride. This guide provides comprehensive information based on structurally analogous compounds, such as other aminoadamantane hydrochlorides, and outlines standardized pharmaceutical testing protocols. The presented data and methodologies serve as a robust framework for researchers, scientists, and drug development professionals to assess similar adamantane derivatives.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. Adamantane derivatives are characterized by their lipophilic cage structure.[1][2] The introduction of polar functional groups, such as amines and hydroxyls, and the formation of hydrochloride salts are common strategies to enhance aqueous solubility.[3][4] For instance, 1-Adamantanamine is soluble in polar solvents like water and methanol[3], and its hydrochloride salt exhibits excellent water solubility.[4][5]

Quantitative Solubility Data (Illustrative)

The following table presents the mole fraction solubility of 1-Adamantanamine hydrochloride, a close structural analog of the title compound, in various solvents at different temperatures. This data is intended to be illustrative of the solubility characteristics that can be expected from aminoadamantane hydrochlorides.

Table 1: Mole Fraction Solubility (x1) of 1-Adamantanamine Hydrochloride in Various Solvents [6]

| Temperature (K) | Water | Acetic Acid | Ethanol | N,N-Dimethylformamide (DMF) | N-Methyl-2-pyrrolidone (NMP) | N,N-Dimethylacetamide (DMAC) |

| 283.15 | 0.0512 | 0.0115 | 0.0133 | 0.0456 | 0.0512 | 0.0488 |

| 288.15 | 0.0551 | 0.0126 | 0.0145 | 0.0498 | 0.0558 | 0.0531 |

| 293.15 | 0.0593 | 0.0138 | 0.0158 | 0.0544 | 0.0608 | 0.0578 |

| 298.15 | 0.0638 | 0.0151 | 0.0172 | 0.0593 | 0.0662 | 0.0628 |

| 303.15 | 0.0686 | 0.0165 | 0.0188 | 0.0646 | 0.0721 | 0.0683 |

| 308.15 | 0.0738 | 0.0180 | 0.0205 | 0.0704 | 0.0785 | 0.0742 |

| 313.15 | 0.0794 | 0.0196 | 0.0224 | 0.0766 | 0.0854 | 0.0806 |

| 318.15 | 0.0853 | 0.0214 | 0.0244 | 0.0833 | 0.0928 | 0.0875 |

| 323.15 | 0.0917 | 0.0233 | 0.0266 | 0.0906 | 0.1008 | 0.0948 |

| 328.15 | 0.0985 | 0.0254 | 0.0290 | 0.0984 | 0.1094 | 0.1028 |

| 333.15 | 0.1058 | 0.0277 | 0.0316 | 0.1068 | 0.1186 | 0.1113 |

Experimental Protocols for Solubility Determination

The two primary types of solubility assays in drug discovery are kinetic and thermodynamic solubility.[7][8]

Kinetic solubility is determined by adding a compound already dissolved in an organic solvent (typically DMSO) to an aqueous buffer and measuring the concentration at which it precipitates.[8][9] This high-throughput method is useful for early-stage compound screening.[7][10]

Objective: To rapidly assess the solubility of a compound under non-equilibrium conditions.

Methodology: Shake-Flask Method with UV-Vis or LC-MS/MS Detection [9][10]

-

Stock Solution Preparation: Prepare a 20 mM stock solution of the test compound in 100% DMSO.[10]

-

Incubation Mixture: In duplicate, add 10 µL of the stock solution to 490 µL of a selected aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) in 1.4 mL Matrix Storage tubes. This creates a 2% DMSO concentration.[10]

-

Equilibration: Place the tubes in a thermomixer set to 850 rpm and incubate at 25°C for 2 hours.[9][10]

-

Separation of Undissolved Solid:

-

Filtration: Use a solubility filter plate (e.g., Millipore Multiscreen) to separate the supernatant from any precipitate.[9]

-

Centrifugation: Alternatively, centrifuge the tubes at high speed to pellet the undissolved solid.

-

-

Quantification:

-

Prepare a calibration curve using serial dilutions of the stock solution in a 50:50 acetonitrile:buffer solution containing 2% DMSO.[10]

-

Dilute the filtered or centrifuged supernatant in the same solution.

-

Analyze the concentration of the dissolved compound in the supernatant using a UV-Vis spectrophotometer or by LC-MS/MS for compounds with poor UV absorbance.[9]

-

-

Data Analysis: Calculate the solubility in µg/mL or µM by comparing the sample's absorbance/peak area to the calibration curve.

Thermodynamic solubility measures the concentration of a compound in a saturated solution that is in equilibrium with its solid form.[11] This is considered the "true solubility" and is crucial for later-stage development and formulation.[8][12]

Objective: To determine the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.

Methodology: Shake-Flask Method [11][13][14]

-

Sample Preparation: Add an excess amount of the solid compound (e.g., 1 mg) to a glass vial containing a known volume of the desired aqueous buffer (e.g., pH 1.2, 4.5, and 6.8 buffers for a pH-solubility profile).[12][14]

-

Equilibration: Seal the vials and place them on a vial roller system or shaker. Agitate the samples at a controlled temperature (e.g., 25°C or 37°C) for an extended period (typically 24 to 72 hours) to ensure equilibrium is reached.[8][11][14] The concentration should be measured at different time points until it reaches a plateau.[14]

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation followed by filtration through a 0.45 µm filter.[13]

-

Quantification: Analyze the concentration of the compound in the clear filtrate using a validated, stability-indicating analytical method, typically HPLC-UV.[11][13] A calibration curve prepared from a stock solution of the compound is used for quantification.

-

Data Analysis: The solubility is reported in µg/mL or µM. The experiment should be performed in at least triplicate for each condition.[14]

Visualization of Solubility Assessment Workflow

Caption: General workflow for kinetic and thermodynamic solubility assessment.

Stability Profile

The chemical stability of an API is a critical quality attribute that ensures its safety and efficacy throughout its shelf life.[][16] The adamantane scaffold is known for its high rigidity and stability.[1][3] Amantadine hydrochloride, for example, is reported to be stable in light, heat, and air.[17] Stability testing is performed according to International Council for Harmonisation (ICH) guidelines.

Forced Degradation (Stress Testing)

Forced degradation studies are conducted to identify potential degradation products and establish degradation pathways.[18][19] These studies expose the API to conditions more severe than accelerated stability testing.[20][21]

Table 2: Typical Forced Degradation Conditions for an API

| Stress Condition | Typical Protocol | Purpose |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | To assess degradation in acidic environments. |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | To assess degradation in alkaline environments. |

| Oxidation | 3-30% H₂O₂ at room temperature for 24-48 hours | To evaluate sensitivity to oxidative stress. |

| Thermal Degradation | Solid API at 80°C for 72 hours or 10°C above accelerated testing temperature | To identify thermally induced degradation products. |

| Photostability | Solid API exposed to ≥1.2 million lux hours (visible) and ≥200 W h/m² (UVA) | To determine light sensitivity as per ICH Q1B guidelines.[22][23] |

Experimental Protocols for Stability Testing

Objective: To identify likely degradation products, establish degradation pathways, and validate the stability-indicating nature of analytical methods.[18][19]

Methodology:

-

Sample Preparation: Prepare separate solutions of the API (e.g., 1 mg/mL) in the stress media (0.1 M HCl, 0.1 M NaOH, 3% H₂O₂). For thermal and photostability, the solid API is used. A control sample is stored under normal conditions.

-

Stress Application: Expose the samples to the conditions outlined in Table 2. The duration and severity of exposure may be adjusted to achieve a target degradation of 5-20%.[18]

-

Neutralization: For acid and base hydrolysis samples, neutralize the solutions before analysis.

-

Analysis: Analyze all stressed samples, along with a non-stressed control, using a validated stability-indicating HPLC method (typically with a photodiode array detector and mass spectrometer).

-

Data Evaluation:

-

Determine the loss of the parent API.

-

Identify and quantify any degradation products that are formed.

-

Perform mass balance calculations to account for all degradation products.

-

Elucidate the structure of significant degradation products.[19]

-

Objective: To evaluate the intrinsic photostability of the drug substance and product.[24][25]

-

Sample Preparation: Place a thin layer (not more than 3 mm) of the solid API in a chemically inert and transparent container. Prepare a dark control sample by wrapping an identical container in aluminum foil.[23]

-

Light Source: Use an artificial light source that meets ICH Q1B specifications, capable of producing both UVA and visible light output (e.g., a Xenon lamp or a metal halide lamp).[22]

-

Exposure: Irradiate the samples until the exposure levels reach a minimum of 1.2 million lux hours for visible light and 200 watt-hours per square meter for UVA light.[22]

-

Analysis: After exposure, compare the irradiated sample to the dark control. Evaluate for any changes in physical properties (e.g., appearance, color) and chemical properties (e.g., assay, degradation products) using a suitable analytical method like HPLC.[23]

-

Evaluation: If significant degradation occurs, further testing in protective packaging is required.[23]

Visualization of Stability Assessment Workflow

Caption: Workflow for forced degradation and long-term stability studies.

Potential Signaling Pathways

Adamantane derivatives are well-known for their activity in the central nervous system (CNS).[1][2] Their rigid, lipophilic structure allows them to interact with various biological targets, particularly ion channels.[1]

-

NMDA Receptor Antagonism: The most prominent example is Memantine, an adamantane derivative that acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[27] By blocking the NMDA receptor ion channel, it helps to modulate glutamatergic neurotransmission, which is implicated in neurodegenerative diseases like Alzheimer's.

-

Other CNS Targets: Adamantane-based compounds have also been investigated as modulators of other targets, including:

-

Anti-inflammatory Pathways: Some adamantane derivatives have been shown to inhibit inflammatory signaling pathways, such as the TLR4-MyD88-NF-κB cascade, which has implications in cancer research.[28]

Visualization of a Conceptual Signaling Pathway

References

- 1. connectsci.au [connectsci.au]

- 2. researchgate.net [researchgate.net]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

- 6. scielo.br [scielo.br]

- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. enamine.net [enamine.net]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 11. evotec.com [evotec.com]

- 12. In-vitro Thermodynamic Solubility [protocols.io]

- 13. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 14. who.int [who.int]

- 16. API/Pharmaceuticals Stability Testing - Microbe [microbe.creativebiomart.net]

- 17. Amantadine | C10H17N | CID 2130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. acdlabs.com [acdlabs.com]

- 19. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. nelsonlabs.com [nelsonlabs.com]

- 22. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 23. youtube.com [youtube.com]

- 24. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 26. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 27. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Adamantane Scaffold: A Whitepaper on Potential Therapeutic Targets of 5-Aminoadamantan-2-ol Hydrochloride and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Adamantane derivatives have emerged as a versatile class of compounds with significant therapeutic applications, primarily in the realm of neurological and viral diseases. This whitepaper explores the potential therapeutic targets of 5-Aminoadamantan-2-ol hydrochloride by conducting a comprehensive review of two prominent analogs: Amantadine and Memantine. The core pharmacology of these molecules lies in their ability to modulate glutamatergic and dopaminergic neurotransmission, with the N-methyl-D-aspartate (NMDA) receptor being a primary target. Amantadine also exhibits a unique mechanism of antiviral activity against influenza A. By dissecting the molecular interactions, signaling pathways, and functional outcomes associated with Amantadine and Memantine, we can infer the likely therapeutic avenues for novel derivatives such as 5-Aminoadamantan-2-ol hydrochloride. This document provides a detailed overview of these targets, quantitative pharmacological data, experimental methodologies for their study, and visual representations of the key signaling pathways.

Introduction to Adamantane Derivatives

The rigid, tricyclic cage-like structure of adamantane provides a unique scaffold for the design of drugs targeting the central nervous system (CNS). This lipophilic moiety facilitates penetration of the blood-brain barrier, a critical attribute for neurological therapeutics. Amantadine, an early derivative, was initially developed as an antiviral agent and later repurposed for Parkinson's disease.[1] Memantine, a dimethyl derivative of amantadine, is a well-established treatment for moderate to severe Alzheimer's disease.[2] The therapeutic success of these compounds has spurred interest in the development of novel adamantane-based molecules like 5-Aminoadamantan-2-ol hydrochloride for a range of neurological and psychiatric disorders.

Primary Therapeutic Targets

The primary therapeutic targets of Amantadine and Memantine are centered around the modulation of excitatory and dopaminergic neurotransmission.

NMDA Receptor Antagonism

A key mechanism of action for both Amantadine and Memantine is the non-competitive antagonism of the NMDA receptor, a ligand-gated ion channel crucial for synaptic plasticity, learning, and memory.[2][3] Pathological overactivation of NMDA receptors by the excitatory neurotransmitter glutamate leads to excessive calcium influx and subsequent excitotoxicity, a process implicated in the neurodegeneration seen in Alzheimer's disease and other neurological conditions.[4]

Amantadine and Memantine act as uncompetitive, open-channel blockers, meaning they only bind within the ion channel when it is opened by the binding of glutamate and a co-agonist (glycine or D-serine).[5][6] This voltage-dependent blockade is a key feature of their favorable side-effect profile compared to other NMDA receptor antagonists.[3] At therapeutic concentrations, they preferentially block the excessive, tonic activation of NMDA receptors associated with pathology while sparing the transient, physiological activation required for normal synaptic function.[7]

Dopaminergic Modulation

Amantadine's efficacy in Parkinson's disease is attributed to its influence on the dopaminergic system.[8] It is believed to enhance dopamine release from presynaptic terminals and inhibit its reuptake, thereby increasing the concentration of dopamine in the synaptic cleft.[9][10] This helps to alleviate the motor symptoms of Parkinson's disease, which are caused by a deficiency in dopaminergic signaling.[11] While not its primary mechanism, Memantine has also been described as having dopaminergic activity.[6]

Antiviral Activity (Amantadine)

Amantadine has a distinct antiviral mechanism of action against the influenza A virus.[1] It targets the M2 protein, a proton-selective ion channel in the viral envelope.[12] By blocking this channel, amantadine prevents the acidification of the viral core, a crucial step for the uncoating and release of viral RNA into the host cell, thus inhibiting viral replication.[11]

Secondary and Emerging Therapeutic Targets

Beyond their primary mechanisms, Amantadine and Memantine have been shown to interact with other molecular targets, which may contribute to their therapeutic effects and suggest further applications.

Sigma-1 (σ1) Receptors

Both Amantadine and Memantine have been identified as ligands for the sigma-1 receptor, an intracellular chaperone protein with roles in neuroprotection and modulation of various neurotransmitter systems.[8] Amantadine acts as a sigma-1 receptor agonist, which may contribute to its dopaminergic and neuroprotective effects.[8]

Nicotinic Acetylcholine Receptors (nAChRs)

Amantadine has been shown to be a non-competitive antagonist of nicotinic acetylcholine receptors, particularly the α7 and α4β2 subtypes, in hippocampal neurons.[11][13] This interaction may play a role in its modulation of cognitive function and its side-effect profile.

Serotonin (5-HT3) Receptors

Memantine has demonstrated antagonist activity at the 5-HT3 receptor, an ion channel involved in nausea, vomiting, and anxiety.[6] This interaction could contribute to its overall clinical profile.

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki) and functional potencies (IC50/EC50) of Amantadine and Memantine for their key molecular targets. This data is essential for understanding their structure-activity relationships and for guiding the development of new derivatives.

| Amantadine | Target | Parameter | Value (µM) | Reference |

| NMDA Receptor (PCP site) | Ki | 10 | [14] | |

| NMDA Receptor | IC50 | ~35 - 50.5 | [5][15] | |

| Sigma-1 Receptor | Ki | 7.44 - 20.25 | [8][16] | |

| α7 Nicotinic Acetylcholine Receptor | IC50 | 6.5 | [11] | |

| Dopamine Release | EC50 | 6.2 | [17] |

| Memantine | Target | Parameter | Value (µM) | Reference |

| NMDA Receptor (NR1/2A) | IC50 | ~1 | [1] | |

| NMDA Receptor (NR1/2B) | IC50 | ~0.5-1 | ||

| NMDA Receptor (NR1/2C) | IC50 | ~0.5-1 | ||

| NMDA Receptor (NR1/2D) | IC50 | ~0.5-1 | [9] | |

| Sigma-1 Receptor | Ki | 2.60 - 19.98 | [8][16] | |

| 5-HT3 Receptor | - | Antagonist activity | [6] |

Experimental Protocols

The characterization of adamantane derivatives' interactions with their therapeutic targets involves a range of in vitro and in vivo experimental techniques.

Radioligand Binding Assay for NMDA Receptors

This assay is used to determine the binding affinity of a compound for the NMDA receptor.

Objective: To determine the Ki of a test compound for the NMDA receptor.

Materials:

-

Rat cortical synaptosomes or cell lines expressing specific NMDA receptor subunits.

-

Radioligand (e.g., [3H]CGP 39653).[18]

-

Test compound (e.g., 5-Aminoadamantan-2-ol hydrochloride).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

-

Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Dopamine Release Assay using Microdialysis

This assay measures the effect of a compound on dopamine release from brain tissue slices.

Objective: To quantify changes in extracellular dopamine levels in response to a test compound.

Materials:

-

Rat striatal slices.

-

Artificial cerebrospinal fluid (aCSF).

-

Microdialysis probes.

-

High-performance liquid chromatography (HPLC) system with electrochemical detection.

-

Test compound.

Procedure:

-

Slice Preparation: Prepare coronal brain slices containing the striatum from a rat brain.

-

Microdialysis Probe Insertion: Insert a microdialysis probe into the striatal slice.

-

Perfusion: Perfuse the probe with aCSF at a constant flow rate.

-

Sample Collection: Collect dialysate samples at regular intervals.

-

Drug Application: Add the test compound to the perfusion medium.

-

Dopamine Quantification: Analyze the dopamine concentration in the dialysate samples using HPLC with electrochemical detection.

-

Data Analysis: Compare the dopamine levels before, during, and after the application of the test compound.

Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Currents

This technique allows for the direct measurement of ion flow through NMDA receptors in response to a compound.

Objective: To characterize the effect of a test compound on NMDA receptor-mediated currents.

Materials:

-

Cultured neurons or brain slices.

-

Glass micropipettes.

-

Patch-clamp amplifier and data acquisition system.

-

Extracellular and intracellular recording solutions.

-

NMDA receptor agonists (NMDA and glycine).

-

Test compound.

Procedure:

-

Cell Preparation: Prepare cultured neurons or acute brain slices.

-

Pipette Positioning: Using a micromanipulator, position a glass micropipette filled with intracellular solution onto the surface of a neuron.

-

Seal Formation: Apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, allowing electrical access to the cell's interior.

-

Voltage Clamp: Clamp the cell membrane at a specific holding potential.

-

Drug Application: Apply NMDA and glycine to activate NMDA receptors and record the resulting inward current. Then, co-apply the test compound with the agonists.

-

Data Analysis: Measure the amplitude and kinetics of the NMDA receptor currents in the absence and presence of the test compound to determine its inhibitory effect.

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways and experimental workflows provide a clear understanding of the molecular mechanisms and experimental designs.

Caption: Mechanism of NMDA Receptor Antagonism by Adamantane Derivatives.

Caption: Amantadine's Modulation of Dopaminergic Neurotransmission.

Caption: General Experimental Workflow for Characterizing Adamantane Derivatives.

Conclusion

While direct experimental data on 5-Aminoadamantan-2-ol hydrochloride is pending, a thorough examination of its structural analogs, Amantadine and Memantine, provides a robust framework for predicting its potential therapeutic targets and mechanisms of action. The multifaceted pharmacology of these adamantane derivatives, encompassing NMDA receptor antagonism, dopaminergic modulation, and interactions with other CNS targets, highlights the rich therapeutic potential of this chemical scaffold. The data and methodologies presented in this whitepaper offer a comprehensive guide for researchers and drug development professionals to explore the therapeutic utility of 5-Aminoadamantan-2-ol hydrochloride and other novel adamantane compounds in the treatment of neurological and other disorders. Future research should focus on direct characterization of 5-Aminoadamantan-2-ol hydrochloride to validate these predicted targets and to elucidate its unique pharmacological profile.

References

- 1. Mg2+ Imparts NMDA Receptor Subtype Selectivity to the Alzheimer's Drug Memantine | Journal of Neuroscience [jneurosci.org]

- 2. Key Binding Interactions for Memantine in the NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rcsb.org [rcsb.org]

- 5. Amantadine Inhibits NMDA Receptors by Accelerating Channel Closure during Channel Block - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Memantine | C12H21N | CID 4054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Involvement of the sigma 1 receptor in the modulation of dopaminergic transmission by amantadine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mg2+ Imparts NMDA Receptor Subtype Selectivity to the Alzheimer's Drug Memantine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Amantadine increases the extracellular dopamine levels in the striatum by re-uptake inhibition and by N-methyl-D-aspartate antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Amantadine inhibits nicotinic acetylcholine receptor function in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. go.drugbank.com [go.drugbank.com]

- 14. Therapeutic brain concentration of the NMDA receptor antagonist amantadine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Amantadine | NMDA receptor Antagonist | Hello Bio [hellobio.com]

- 16. Affinity of 1-aminoadamantanes for the sigma binding site in post-mortem human frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Amantadine: reappraisal of the timeless diamond—target updates and novel therapeutic potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain - PMC [pmc.ncbi.nlm.nih.gov]

The Adamantane Scaffold: A Journey from Discovery to Clinical Mainstay

An In-depth Technical Guide on the Discovery and History of Adamantane Derivatives in Medicine

Audience: Researchers, scientists, and drug development professionals.

Introduction

The serendipitous discovery of the biological activity of a simple, rigid hydrocarbon cage structure, adamantane, marked a significant milestone in medicinal chemistry. This whitepaper provides a comprehensive technical overview of the discovery, history, and development of adamantane derivatives that have transitioned from laboratory curiosities to essential medicines for treating viral infections and neurological disorders. We will delve into the quantitative data that underscores their clinical utility, detail the experimental methodologies that paved the way for their discovery, and visualize the complex biological pathways they modulate.

The Dawn of Adamantane Therapeutics: Antiviral Agents

The story of adamantane in medicine begins in the early 1960s with the discovery of the antiviral properties of amantadine. This paved the way for the development of a new class of antiviral drugs.

Amantadine and Rimantadine: M2 Proton Channel Inhibitors

Amantadine was the first adamantane derivative to be approved for clinical use. Its antiviral activity against influenza A virus was discovered through a random screening program. Rimantadine, a closely related α-methyl derivative of amantadine, was later developed and demonstrated a similar mechanism of action with an improved safety profile.

These compounds target the M2 proton channel of the influenza A virus, a crucial protein for the viral replication cycle. By blocking this channel, they inhibit the uncoating of the virus and the release of its genetic material into the host cell, effectively halting the infection.

The clinical efficacy and pharmacokinetic properties of amantadine and rimantadine have been extensively studied. The following tables summarize key quantitative data from clinical trials and pharmacokinetic studies.

Table 1: Prophylactic Efficacy of Amantadine and Rimantadine against Influenza A

| Drug | Dose | Efficacy Rate vs. Placebo (Laboratory-documented influenza) | Reference |

| Amantadine | 100 mg twice daily | 91% | [1] |

| Rimantadine | 100 mg twice daily | 85% | [1] |

Table 2: Comparative Pharmacokinetic Parameters of Amantadine and Rimantadine (Single 200 mg Oral Dose)

| Parameter | Amantadine | Rimantadine | Reference |

| Peak Plasma Concentration (Cmax) | 0.65 ± 0.22 µg/mL | 0.25 ± 0.06 µg/mL | [2][3] |

| Plasma Elimination Half-life (t½) | 16.7 ± 7.7 h | 36.5 ± 15 h | [2][3] |

| Percentage Excreted Unchanged in Urine | 45.7 ± 15.7% | 0.6 ± 0.8% | [2][3] |

Table 3: In Vitro Antiviral Activity of Amantadine and Rimantadine Derivatives

| Compound | Influenza A Strain | IC50 (µM) | Reference |

| Glycyl-rimantadine | A/H3N2 Hong Kong/68 | 0.11 | [1] |

| Amantadine | A/H3N2 Hong Kong/68 | ~0.38 | [1] |

Plaque Reduction Assay for Antiviral Activity

The antiviral activity of adamantane derivatives is commonly assessed using a plaque reduction assay. This method quantifies the ability of a compound to inhibit the cytopathic effect of a virus in cell culture.

-

Cell Culture: A monolayer of susceptible host cells (e.g., Madin-Darby Canine Kidney - MDCK cells) is grown in multi-well plates.

-

Virus Inoculation: The cell monolayers are infected with a known concentration of influenza A virus.

-

Compound Treatment: Serial dilutions of the test compound (e.g., amantadine, rimantadine) are added to the infected cell cultures.

-

Overlay: A semi-solid medium (e.g., agarose) is added to restrict the spread of the virus to adjacent cells, leading to the formation of localized zones of cell death (plaques).

-

Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-3 days).

-

Staining and Counting: The cell monolayers are stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in the wells treated with the compound is compared to the number in untreated control wells.

-

IC50 Determination: The 50% inhibitory concentration (IC50) is calculated as the concentration of the compound that reduces the number of plaques by 50%.

Synthesis of Amantadine Hydrochloride (via Ritter Reaction)

A common and efficient method for the synthesis of amantadine is the Ritter reaction.

-

Reaction Setup: Adamantane is reacted with a nitrile (e.g., acetonitrile) in the presence of a strong acid, typically concentrated sulfuric acid.

-

Carbocation Formation: The strong acid protonates adamantane, leading to the formation of a stable tertiary carbocation at one of the bridgehead positions.

-

Nucleophilic Attack: The nitrogen atom of the nitrile acts as a nucleophile and attacks the carbocation, forming a nitrilium ion intermediate.

-

Hydrolysis: The reaction mixture is then hydrolyzed with water. The nitrilium ion is attacked by water, and after a series of proton transfers and rearrangements, an N-adamantyl amide is formed.

-

Hydrolysis of Amide: The resulting amide is then hydrolyzed under basic conditions (e.g., using sodium hydroxide in a high-boiling solvent like diethylene glycol) to yield 1-aminoadamantane (amantadine).

-

Salt Formation: The amantadine free base is then treated with hydrochloric acid to form the more stable and water-soluble amantadine hydrochloride salt.[4]

Synthesis of Rimantadine (via Reductive Amination)

Rimantadine can be synthesized through the reductive amination of 1-acetyladamantane.

-

Reactant Mixture: 1-Acetyladamantane is reacted with ammonia and hydrogen gas in the presence of a metal catalyst (e.g., Raney nickel, cobalt, or ruthenium).

-

High Temperature and Pressure: The reaction is carried out at elevated temperatures (around 250°C) and high pressures (up to 15,000 psi).[5]

-

Reduction and Amination: Under these conditions, the ketone group of 1-acetyladamantane is reduced, and an amino group is introduced, forming rimantadine.

-

Purification: The resulting rimantadine is then purified from the reaction mixture.

Caption: Influenza A virus uncoating and the inhibitory action of adamantane derivatives.

A New Frontier: Adamantane Derivatives in Neurodegenerative Disorders

The therapeutic potential of the adamantane scaffold extended beyond virology with the discovery of memantine's efficacy in treating Alzheimer's disease.

Memantine: An NMDA Receptor Antagonist

Memantine is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. In Alzheimer's disease, excessive glutamate, a neurotransmitter, can lead to chronic activation of NMDA receptors, resulting in neuronal damage. Memantine works by blocking the NMDA receptor channel when it is excessively open, thereby protecting neurons from excitotoxicity without interfering with normal synaptic transmission.

Clinical trials have demonstrated the efficacy of memantine in improving cognitive function and daily living activities in patients with moderate to severe Alzheimer's disease.

Table 4: Efficacy of Memantine in Moderate to Severe Alzheimer's Disease (24-28 week studies)

| Clinical Scale | Memantine vs. Placebo (Change from Baseline) | p-value | Reference |

| Severe Impairment Battery (SIB) | Statistically significant improvement | <0.001 | [6] |

| Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-cog) | Statistically significant improvement | <0.01 | [7] |

| Clinician's Interview-Based Impression of Change Plus (CIBIC-Plus) | Statistically significant benefit | <0.05 | [6][8] |

| Alzheimer's Disease Cooperative Study–Activities of Daily Living (ADCS-ADL) | Statistically significant improvement | <0.05 | [6] |

Table 5: Pharmacokinetic Properties of Memantine

| Parameter | Value | Reference |

| Bioavailability | ~100% | [9] |

| Time to Peak Plasma Concentration (Tmax) | 3-7 hours | [9] |

| Plasma Protein Binding | 45% | [9] |

| Terminal Elimination Half-life (t½) | 60-80 hours | [9] |

| Metabolism | Minimal, primarily excreted unchanged | [9] |

Table 6: Memantine Binding Affinity for the NMDA Receptor

| Parameter | Value | Reference |

| Ki (low affinity) | 740 nM | [9] |

| IC50 (GluN1/GluN2B) | ~0.5 - 1.0 µM | [10] |

NMDA Receptor Binding Assay

The affinity of memantine for the NMDA receptor can be determined using a radioligand binding assay.

-

Membrane Preparation: Cell membranes expressing NMDA receptors (e.g., from rat brain tissue or transfected cell lines) are prepared.

-

Radioligand Incubation: The membranes are incubated with a radiolabeled ligand that binds to the NMDA receptor channel (e.g., [³H]MK-801).

-

Competitive Binding: Increasing concentrations of the test compound (memantine) are added to the incubation mixture to compete with the radioligand for binding to the receptor.

-

Separation: The bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

-

Ki Calculation: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of memantine that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Synthesis of Memantine Hydrochloride

Memantine can be synthesized from 1,3-dimethyladamantane. A two-step procedure is commonly employed.[2][11][12]

-

Formylation: 1,3-dimethyladamantane is reacted with formamide in the presence of nitric acid. This reaction proceeds via a Ritter-type mechanism to yield N-(3,5-dimethyl-1-adamantyl)formamide.

-

Hydrolysis: The resulting formamide is then hydrolyzed using aqueous hydrochloric acid under reflux conditions to yield memantine hydrochloride. The product can be purified by recrystallization.

Caption: NMDA receptor signaling and the neuroprotective mechanism of memantine.

Conclusion

The adamantane scaffold has proven to be a remarkably versatile and fruitful starting point for drug discovery. From the initial breakthrough with antiviral agents like amantadine and rimantadine to the development of the neuroprotective drug memantine, adamantane derivatives have had a profound impact on the treatment of infectious and neurological diseases. The unique physicochemical properties of the adamantane cage, including its rigidity, lipophilicity, and three-dimensional structure, continue to inspire medicinal chemists to explore its potential in developing novel therapeutics for a wide range of diseases. The journey of adamantane in medicine serves as a powerful testament to the value of both serendipitous discovery and rational drug design in advancing human health.

References

- 1. Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsr.com [ijpsr.com]

- 3. Ritter reaction-mediated syntheses of 2-oxaadamantan-5-amine, a novel amantadine analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simple and Economical Process for Producing Amantadine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Memantine: efficacy and safety in mild-to-severe Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of memantine on cognition in patients with moderate to severe Alzheimer's disease: post-hoc analyses of ADAS-cog and SIB total and single-item scores from six randomized, double-blind, placebo-controlled studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Memantine: a review of studies into its safety and efficacy in treating Alzheimer’s disease and other dementias - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Is Memantine Effective as an NMDA Receptor Antagonist in Adjunctive Therapy for Schizophrenia? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Key Binding Interactions for Memantine in the NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Aminoadamantan-2-ol Hydrochloride: A Precursor for Advanced Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract